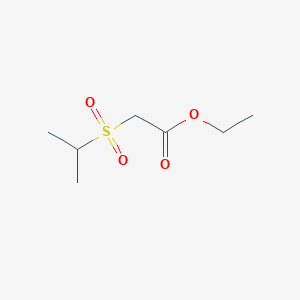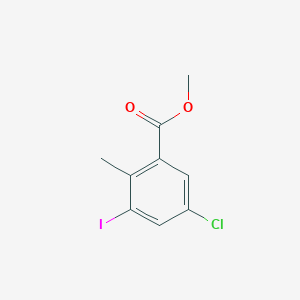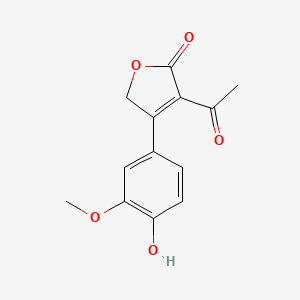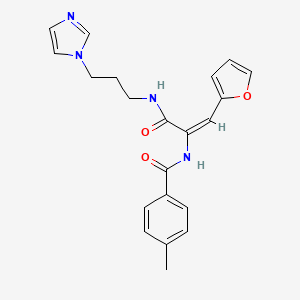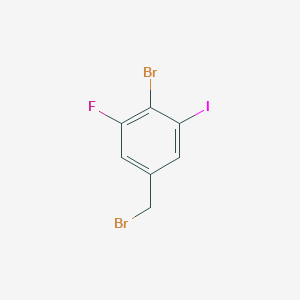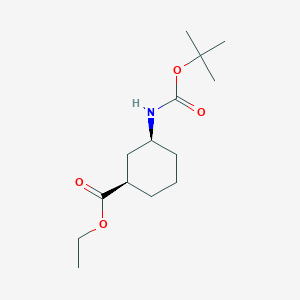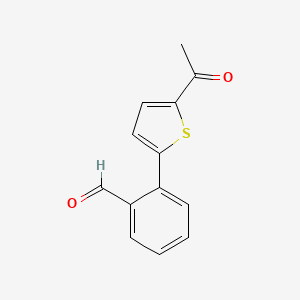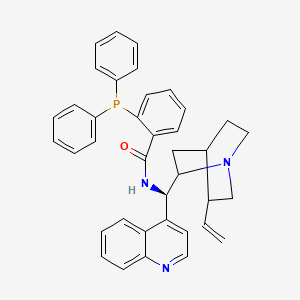
2-(Diphenylphosphanyl)-N-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diphenylphosphanyl)-N-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes a diphenylphosphanyl group, a quinoline moiety, and a quinuclidine derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphanyl)-N-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Quinuclidine Derivative: The quinuclidine moiety can be introduced via a nucleophilic substitution reaction, where a suitable quinuclidine derivative reacts with the quinoline intermediate.
Attachment of the Diphenylphosphanyl Group: The diphenylphosphanyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a diphenylphosphanylboronic acid and the quinoline-quinuclidine intermediate.
Final Coupling to Form the Benzamide: The final step involves the coupling of the diphenylphosphanyl-quinoline-quinuclidine intermediate with a benzoyl chloride derivative to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
化学反应分析
Types of Reactions
2-(Diphenylphosphanyl)-N-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles or electrophiles in the presence of catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.
科学研究应用
2-(Diphenylphosphanyl)-N-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique catalytic properties.
Biology: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial agent and in the development of novel pharmaceuticals.
Industry: It is utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 2-(Diphenylphosphanyl)-N-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit catalytic activity. In biological systems, it may interact with enzymes and receptors, modulating their activity and influencing cellular processes.
相似化合物的比较
Similar Compounds
- 2-(Diphenylphosphanyl)-N-((1R)-quinolin-4-yl)methyl)benzamide
- 2-(Diphenylphosphanyl)-N-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)acetamide
- 2-(Diphenylphosphanyl)-N-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)phenylacetamide
Uniqueness
The uniqueness of 2-(Diphenylphosphanyl)-N-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)benzamide lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various scientific research applications.
属性
分子式 |
C38H36N3OP |
|---|---|
分子量 |
581.7 g/mol |
IUPAC 名称 |
2-diphenylphosphanyl-N-[(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]benzamide |
InChI |
InChI=1S/C38H36N3OP/c1-2-27-26-41-24-22-28(27)25-35(41)37(32-21-23-39-34-19-11-9-17-31(32)34)40-38(42)33-18-10-12-20-36(33)43(29-13-5-3-6-14-29)30-15-7-4-8-16-30/h2-21,23,27-28,35,37H,1,22,24-26H2,(H,40,42)/t27?,28?,35?,37-/m1/s1 |
InChI 键 |
CGKHYILLCFTGHO-VTJGCUFZSA-N |
手性 SMILES |
C=CC1CN2CCC1CC2[C@@H](C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
规范 SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


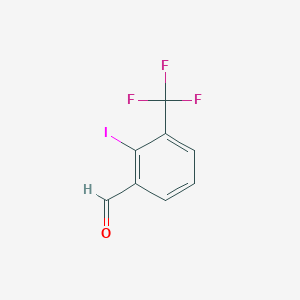

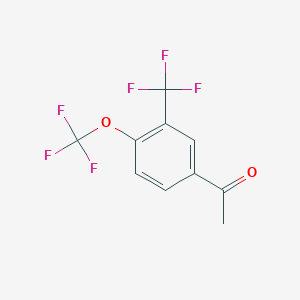

![3,5-Dimethyl-1H-pyrazolo[4,3-B]pyridin-7-OL](/img/structure/B12856914.png)

